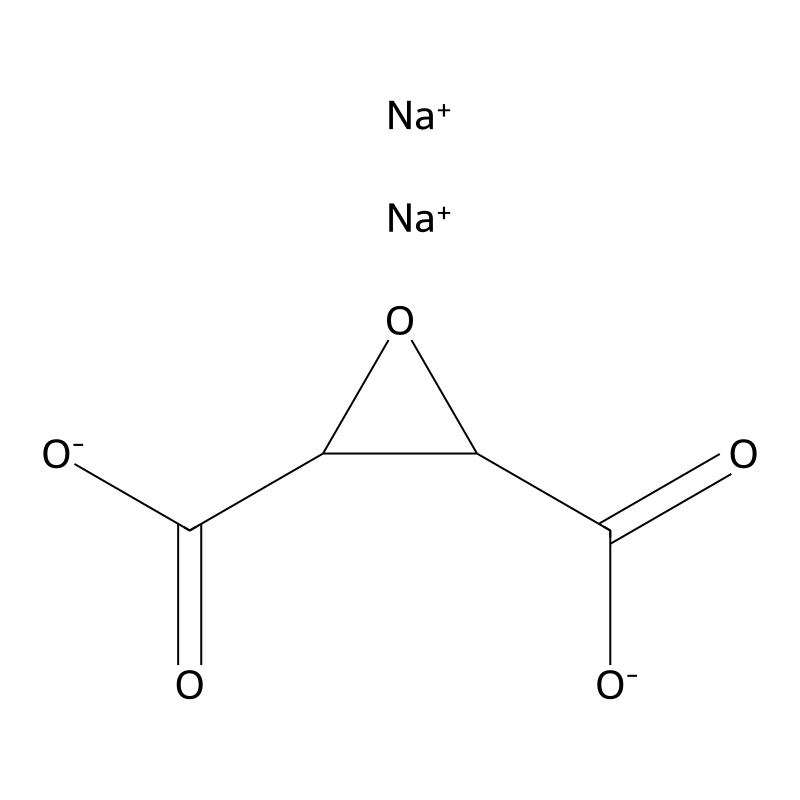

Disodium epoxysuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Detergent Builder:

Disodium cis-epoxysuccinate, when combined with another chemical called 2,3-oxiranernethane sulfonic acid sodium, demonstrates several beneficial properties for detergents. These include:

These properties make DES an attractive alternative to traditional detergent builders, particularly due to its biodegradability.

Scale Inhibition:

Research has shown that disodium polyepoxysuccinate can be effective in inhibiting the formation of scale under specific conditions used during synthesis. This makes it a potentially useful material in water treatment and various industrial processes ().

Other Applications:

- Disodium cromoglycate, a derivative of DES, finds use in the treatment of systemic mastocytosis, although it has limitations in absorption ().

- Research suggests that L-trans-dicyclohexyl epoxysuccinate (Ep-1), a type of thiol protease inhibitor, might enhance lymphocyte blast transformation and potentially have preventive effects on adjuvant arthritis in rats ().

- Studies have explored the use of disodium terephthalate, a related compound, and its derivatives as anode materials for sodium-ion batteries due to their promising electrochemical performance ().

Disodium epoxysuccinate, also known as disodium oxirane-2,3-dicarboxylate, is a chemical compound with the molecular formula . This compound is characterized by an epoxide ring and two carboxylate groups, making it a disodium salt of epoxysuccinic acid. Its unique structure contributes to its diverse applications in various industrial and scientific fields, particularly as an emulsifier and a chelating agent due to its biodegradability and effectiveness in enhancing product stability and texture.

- Hydrolysis: The epoxide ring can be hydrolyzed to form diols. This reaction typically occurs in the presence of water and either an acid or base catalyst.

- Oxidation: The compound can undergo oxidation to yield tartaric acid derivatives, often using hydrogen peroxide as an oxidizing agent.

- Substitution: The carboxylate groups can participate in substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of esters or amides depending on the nucleophile used .

Major Products Formed- From Hydrolysis: Diols

- From Oxidation: Tartaric acid derivatives

- From Substitution: Esters or amides

Disodium epoxysuccinate exhibits notable biological activity, particularly in enzymatic interactions. It can be hydrolyzed by specific enzymes such as epoxide hydrolases, leading to the formation of useful derivatives like disodium L-(+)-tartrate. This conversion has implications for both biochemical research and potential therapeutic applications . Additionally, studies indicate that disodium polyepoxysuccinate may inhibit scale formation in water treatment processes, highlighting its utility in industrial applications.

Disodium epoxysuccinate can be synthesized through various methods:

- Reaction of Maleic Anhydride:

- Maleic anhydride is dissolved in water.

- Sodium carbonate or bicarbonate is added.

- Hydrogen peroxide is introduced to initiate oxidation.

- The resulting compound is isolated and purified.

- Industrial Production:

- Other Methods:

Uniqueness

Disodium epoxysuccinate stands out due to its combination of an epoxide ring with two carboxylate groups. This unique structure confers distinct chemical reactivity and versatility across various applications. Its biodegradability further enhances its appeal compared to traditional compounds used in similar contexts.

Research into the interaction of disodium epoxysuccinate with biological systems has revealed its capacity for enzymatic hydrolysis, which converts it into beneficial compounds like disodium tartrate. This process can be catalyzed by bacterial enzymes such as those derived from Nocardia tartaricans, enhancing its utility in bioconversion applications . Furthermore, studies have explored its interactions with other nucleophiles, demonstrating its versatility in chemical reactivity.

Related CAS

Other CAS

40618-18-6

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.